
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
- Compounds similar to the specified chemical, specifically pyrazolopyrimidines derivatives, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown cytotoxic activities against certain cancer cell lines, such as HCT-116 and MCF-7, indicating their potential in cancer treatment research (Rahmouni et al., 2016).
- Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which demonstrated antitumor activity on the MCF-7 human breast adenocarcinoma cell line. These compounds highlight the potential of pyrazolopyrimidines in cancer research (Abdellatif et al., 2014).
Antimicrobial and Insecticidal Applications
- Pyrimidine linked pyrazole heterocyclic compounds have been synthesized and tested for their antimicrobial and insecticidal potential. This indicates the scope of these compounds, including the specified chemical, in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Synthesis and Biological Evaluation of Novel Derivatives
- The versatility of compounds similar to the specified chemical in synthesizing novel derivatives with various biological applications is evident. Studies have focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, indicating a wide range of potential biological applications (Rahmouni et al., 2014)
Potential in Antidepressant Research
- Compounds such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which are structurally related to the specified chemical, have been identified as potential antidepressants with reduced side effects. This demonstrates the potential of similar compounds in the development of new antidepressant drugs (Bailey et al., 1985).
Synthesis of Novel Heterocyclic Compounds
- The synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, which are structurally akin to the specified chemical, for antiviral evaluation indicates the potential use of these compounds in antiviral drug research (Shamroukh et al., 2007).
Additional Applications in Heterocyclic Synthesis
- The use of similar compounds in heterocyclic synthesis, including the development of new pyrazole, pyridine, and pyrimidine derivatives, further demonstrates the versatility of these chemicals in scientific research (Fadda et al., 2012).
特性
IUPAC Name |
3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-14-15(2)26-24(27-23(14)32)30-17(4)20(16(3)28-30)10-11-22(31)25-13-19-12-21(33-29-19)18-8-6-5-7-9-18/h5-9,12H,10-11,13H2,1-4H3,(H,25,31)(H,26,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLBITSRGZHQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NCC3=NOC(=C3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

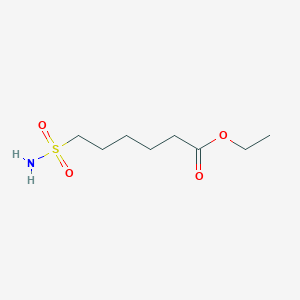

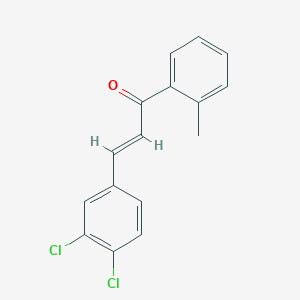
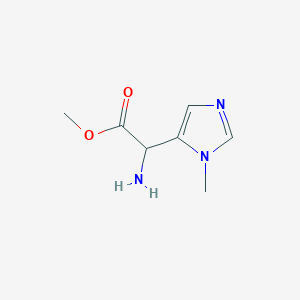
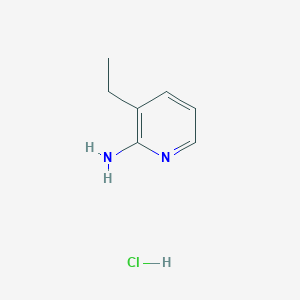
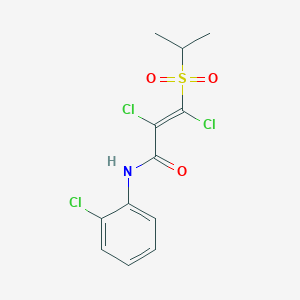

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2831684.png)
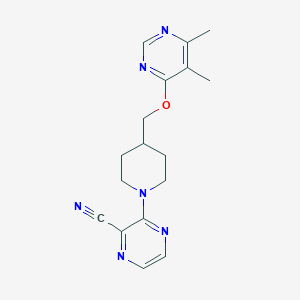

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2831689.png)
![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)
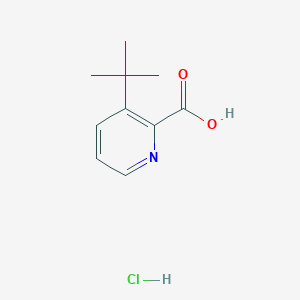
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)